4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and a diethylamino group in the structure of this compound makes it a compound of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of N,N-diethyl-1H-pyrrole-2-carboxamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination reaction results in the formation of this compound with good yields.
Chemical Reactions Analysis
4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base can lead to the formation of a new amide derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine or alcohol derivatives.
Scientific Research Applications
4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules. It serves as a precursor for the development of potential drug candidates targeting different diseases.
Biological Studies: The compound is used in biological assays to study its effects on different biological targets, including enzymes, receptors, and cellular pathways.
Chemical Biology: It is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide depends on its specific biological target. In general, the compound can interact with enzymes or receptors, leading to the modulation of their activity. The bromine atom and the diethylamino group in the structure play a crucial role in the binding affinity and specificity of the compound towards its target. The exact molecular pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds such as:
4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide: This compound has a similar structure but with dimethyl groups instead of diethyl groups. The difference in the alkyl groups can affect the compound’s reactivity and biological activity.
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: This compound contains an additional bromine atom and a phenyl group, which can lead to different chemical and biological properties.
N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: This compound has a pyrazole ring attached to the pyrrole core, which can result in unique chemical and biological characteristics.
Properties
IUPAC Name |
4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-3-12(4-2)9(13)8-5-7(10)6-11-8/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOVQMGABONHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CN1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.